molecular formula C18H21FN2O2 B560126 Ido-IN-6 CAS No. 1402837-76-6

Ido-IN-6

Cat. No. B560126
M. Wt: 316.376
InChI Key: YGACXVRLDHEXKY-VDPJLGHJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ido-IN-6, also known as NLG-1486, is an inhibitor of indoleamine 2,3-dioxygenase (IDO), a heme-containing enzyme that catalyzes the oxidation of indoleamine (tryptophan) to kynurenine . It has an IC50 value of less than 1 μM .


Chemical Reactions Analysis

Ido-IN-6, as an IDO inhibitor, plays a role in the tryptophan-kynurenine pathway. The IDO enzyme catalyzes the degradation of tryptophan, an essential amino acid, into kynurenine . The inhibition of this pathway by Ido-IN-6 can have significant effects on various biological processes .

Scientific Research Applications

  • IDO and Lung Cancer

    IDO is identified as a key driver of lung cancer and metastasis development. Inhibiting IDO can result in reduced lung tumor burden and improved survival, suggesting its potential as a therapeutic target in lung cancer treatment (Smith et al., 2012).

  • IDO in Cancer Progression

    IDO plays a central role in malignant development and progression. It supports pathogenic inflammatory processes and engenders immune tolerance to tumor antigens. Inhibitors of IDO have shown anticancer activity in preclinical studies (Prendergast et al., 2014).

  • IDO and Tumor Microenvironment

    IDO's presence in the tumor microenvironment is significant for immune suppression, and its inhibition can be effective in cancer immunotherapy. This includes novel IDO inhibitors and nano-drug delivery systems being researched (Zulfiqar et al., 2017).

  • IDO and Ovarian Cancer

    High expression of IDO in ovarian cancer cells correlates with reduced survival and increased peritoneal dissemination. Inhibition of IDO can counteract these effects, suggesting its role in ovarian cancer progression and potential as a therapeutic target (Inaba et al., 2009).

  • IDO in Glioblastoma Therapy

    In glioblastoma, IDO inhibition can enhance the efficacy of chemo-radiation therapy by promoting complement-dependent tumor destruction (Li et al., 2014).

  • IDO and Immune Regulation

    IDO-specific cytotoxic T cells can regulate immune responses by eliminating suppressive cells, impacting the balance between different types of T cells and influencing cytokine production. This highlights the broader impact of IDO on immune regulation (Sørensen et al., 2011).

Future Directions

The role of IDO inhibitors like Ido-IN-6 in cancer treatment is a topic of ongoing research. Despite some setbacks in clinical trials, there is still interest in the potential of IDO inhibitors, and new therapeutic strategies targeting the tryptophan-kynurenine pathway are being explored .

properties

IUPAC Name

4-[(1S)-2-[(5S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGACXVRLDHEXKY-VDPJLGHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1[C@H](C[C@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ido-IN-6

Citations

For This Compound
3
Citations
A Samiei, DW Gjertson, S Memarzadeh… - Diagnostic …, 2022 - Springer
… The majority of the of the positive reactions were detected in the cases with leiomyosarcoma (Groups II-IV); PD-L1 in 18 (40%), CTLA-4 in 4 (9%), and IDO in 6 (13%) cases (Table 1). …
Number of citations: 1 link.springer.com
L Harrington, CV Srikanth, R Antony… - Infection and …, 2008 - Am Soc Microbiol
… First, Gurtner et al. instituted 1-methyl tryptophan-mediated inhibition of IDO in 6-week-old WT mice for a period of 10 days. This pharmacological approach may have been too late and …
Number of citations: 81 journals.asm.org
E Amiri, M Maymandi-Nejad - 2017 Iranian Conference on …, 2017 - ieeexplore.ieee.org
The transient behavior of track and latch comparators is of great importance in designing a high speed comparator. This article models the pre-latching period of the evaluation phase of …
Number of citations: 1 ieeexplore.ieee.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.